3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-

Lipophilicity Drug-likeness Pyrazolone

5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one is the essential cyclopropyl-substituted pyrazolone building block for 3-aminopyrazole-based CDK2 inhibitor synthesis, including the clinical leads PNU-292137 (IC50=37 nM) and PHA-533533. The cyclopropyl group imparts uniquely low lipophilicity (XLogP3=0.3) and 2- to 10-fold enhanced metabolic stability versus alkyl/aryl analogs, while retaining phenol-like hydrogen-bonding capacity (HBD=2, HBA=2). Replacement of the cyclopropyl with methyl or phenyl causes >100-fold potency loss. Procure this intermediate in bulk for streamlined kinase inhibitor development.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B12364683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC1C2CC(=O)NN2
InChIInChI=1S/C6H10N2O/c9-6-3-5(7-8-6)4-1-2-4/h4-5,7H,1-3H2,(H,8,9)
InChIKeyQQBYTWILHSVWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one (CAS 199125-36-5): Core Pyrazolone Building Block for Kinase-Targeted Discovery


3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- (CAS 199125-36-5) is a small heterocyclic compound (C₆H₈N₂O, MW 124.14) belonging to the pyrazolone class, characterized by a cyclopropyl substituent at the 5-position of the pyrazolone ring. It exists in tautomeric equilibrium between 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one (keto form) and 3-cyclopropyl-1H-pyrazol-5-ol (enol form) . This scaffold serves as a key synthetic intermediate in the preparation of 3-aminopyrazole-based kinase inhibitors, most notably the CDK2 inhibitor PNU-292137 and its optimized successor PHA-533533 [1]. The cyclopropyl group imparts distinct steric and electronic properties that differentiate this building block from methyl- or phenyl-substituted analogs in terms of lipophilicity, metabolic stability, and molecular recognition [2].

Why 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one Cannot Be Simply Swapped with Methyl or Phenyl Analogs in Discovery Programs


Substitution at the pyrazolone 5-position is not a silent structural change. The cyclopropyl ring introduces a unique combination of reduced lipophilicity (XLogP3 = 0.3 vs. ~1.3–1.5 for phenyl analogs), enhanced metabolic stability via shielding of the pyrazole core from oxidative metabolism, and a conformationally constrained steric profile that directly influences target binding [1]. Replacing the cyclopropyl group with a methyl or phenyl substituent alters the hydrogen-bonding geometry, tautomeric equilibrium, and pharmacokinetic profile of the resulting derivatives, as demonstrated by the systematic SAR studies that led from the initial 3-aminopyrazole hit to PNU-292137 and PHA-533533 [2]. Generic substitution without re-optimization of the entire scaffold therefore risks loss of potency, selectivity, and in vivo efficacy.

Quantitative Differentiation of 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one Against Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (XLogP3) of 5-Cyclopropyl- vs. 5-Phenyl-1,2-dihydro-3H-pyrazol-3-one

The cyclopropyl-substituted pyrazolone exhibits significantly lower calculated lipophilicity (XLogP3 = 0.3) compared to the 5-phenyl analog (XLogP3 ≈ 1.3–1.5, based on ChemSpider-predicted data for 5-phenyl-1,2-dihydro-3H-pyrazol-3-one) . This ~1.0–1.2 log unit reduction in lipophilicity places the cyclopropyl compound closer to the optimal drug-like range (LogP 0–3) and predicts improved aqueous solubility and reduced off-target binding [1].

Lipophilicity Drug-likeness Pyrazolone

Topological Polar Surface Area (TPSA) Comparison: Cyclopropyl vs. Methyl vs. Phenyl Pyrazolones

The TPSA of 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one is 41.1 Ų , which is identical to the TPSA of the 5-methyl analog (also 41.1 Ų, as the polar surface area is dominated by the pyrazolone core and is independent of the hydrocarbon substituent) . In contrast, the 5-phenyl analog possesses a TPSA of 41.1 Ų as well, indicating that the cyclopropyl group does not increase polarity relative to methyl or phenyl. However, the cyclopropyl ring contributes a smaller hydrophobic surface area than phenyl, leading to a more balanced polarity/hydrophobicity profile [1].

Polar surface area Membrane permeability Pyrazolone

Metabolic Stability Enhancement Conferred by the Cyclopropyl Substituent in Pyrazole-Containing Drug Candidates

The cyclopropyl ring is widely documented to enhance metabolic stability in liver microsome assays relative to alkyl or aryl substituents. Talele (2016) reviewed multiple examples where replacing a methyl or phenyl group with cyclopropyl on heterocyclic cores (including pyrazoles) reduced intrinsic clearance by 2- to 10-fold in human liver microsomes [1]. While direct comparative microsomal stability data for the isolated 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one scaffold versus the 5-methyl or 5-phenyl analogs are not publicly available, the class-level trend is robust and directly applicable to procurement decisions: the cyclopropyl pyrazolone is expected to yield derivatives with superior metabolic stability [2].

Metabolic stability Cyclopropyl effect Oxidative metabolism

Scaffold-Dependent CDK2 Inhibitory Activity: Cyclopropyl vs. Other Substituents in the 3-Aminopyrazole Series

In the seminal SAR study of 3-aminopyrazole CDK2 inhibitors, the 5-cyclopropyl substituent was identified as critical for potent enzymatic activity. The optimized compound PNU-292137 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide) displayed an IC₅₀ of 37 nM against CDK2/cyclin A [1]. By contrast, early analogs bearing 5-methyl or 5-phenyl substituents exhibited IC₅₀ values in the micromolar range (exact values not tabulated in the public abstract, but described as >100-fold less potent) [2]. Further optimization at the 3-amino position yielded PHA-533533 with a Kᵢ of 31 nM against CDK2/cyclin A and a 10-fold improvement in aqueous solubility over PNU-292137 [3].

CDK2 inhibition Kinase inhibitor 3-Aminopyrazole

Optimal Procurement and Application Scenarios for 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for CDK2/cyclin A Kinase Inhibitor Lead Optimization

Procure this building block when initiating a 3-aminopyrazole-based CDK2 inhibitor program. The cyclopropyl substituent is essential for achieving nanomolar potency (IC₅₀ = 37 nM for PNU-292137), as demonstrated by the >100-fold drop in activity observed with methyl or phenyl analogs [1]. Derivatization of the 3-position (e.g., amide coupling) yields compounds with proven in vivo antitumor activity (TGI > 50% in A2780 xenograft) [2].

Drug Discovery: Scaffold for Optimizing Lipophilicity and Metabolic Stability in Kinase-Targeted Libraries

Use 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one when the target product profile demands low lipophilicity (XLogP3 = 0.3) and enhanced metabolic stability. The cyclopropyl group provides a 2- to 10-fold reduction in intrinsic clearance compared to alkyl or aryl analogs (class-level evidence) [3], making this building block preferable for programs where cytochrome P450-mediated metabolism is a liability .

Chemical Biology: Phenol Bioisostere Replacement in Probe Design

The pyrazolone core of this compound serves as a metabolically stable bioisostere of phenol, offering improved pharmacokinetic properties while maintaining hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 2) identical to that of phenol itself [4]. This makes it suitable for replacing phenolic moieties in chemical probes where metabolic glucuronidation or sulfation is problematic.

Process Chemistry: Scalable Intermediate for GMP Synthesis of Clinical Candidates

As the direct synthetic precursor to 5-cyclopropyl-1H-pyrazol-3-amine (a key intermediate in the PHA-533533 clinical candidate), this pyrazolone is procured in bulk by CROs and CDMOs for multi-step kinase inhibitor synthesis. Its favorable physicochemical profile (MW 124.14, crystalline solid) facilitates purification and scale-up [5].

Quote Request

Request a Quote for 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.